MAT2A inhibitor 3

描述

MAT2A 抑制剂 3 是一种有效且选择性的甲硫氨酸腺苷转移酶 2A (MAT2A) 抑制剂,该酶对于 S-腺苷甲硫氨酸 (SAM) 的生成至关重要,而 SAM 是一种参与多种细胞过程的通用甲基供体。 该化合物因其潜在的治疗应用而备受关注,特别是在甲基硫腺苷磷酸化酶 (MTAP) 基因缺失的癌症中 .

准备方法

合成路线和反应条件: MAT2A 抑制剂 3 的合成涉及多个步骤,包括关键中间体的形成及其随后的官能化。

工业生产方法: MAT2A 抑制剂 3 的工业生产需要优化反应条件,以确保高产率和高纯度。 这涉及放大实验室合成,优化温度、压力和溶剂选择等反应参数,以及实施结晶和色谱等纯化技术 .

化学反应分析

反应类型: MAT2A 抑制剂 3 经历了几种类型的化学反应,包括:

氧化: 将官能团转化为更高的氧化态。

还原: 将官能团还原为更低的氧化态。

取代: 用其他取代基取代官能团.

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及叠氮化钠等亲核试剂。 反应条件因特定转化而异,典型条件涉及控制温度和惰性气氛 .

主要产物: 从这些反应中形成的主要产物包括核心骨架的各种衍生物,每个衍生物都具有不同的官能团,这些官能团有助于化合物的生物活性 .

科学研究应用

MAT2A 抑制剂 3 具有广泛的科学研究应用,包括:

作用机制

MAT2A 抑制剂 3 通过抑制甲硫氨酸腺苷转移酶 2A 的活性来发挥作用,导致 S-腺苷甲硫氨酸的生成减少。这种减少会破坏甲基化过程,影响 DNA 和 RNA 合成、蛋白质功能,最终抑制癌细胞生长。 该化合物的机制涉及甲硫氨酸循环的破坏和蛋白质精氨酸甲基转移酶 5 (PRMT5) 的选择性抑制,导致前体 mRNA 剪接缺陷和 DNA 损伤积累 .

相似化合物的比较

MAT2A 抑制剂 3 与 ISM3412 和 IDE397 等其他类似化合物进行比较。虽然所有这些化合物都靶向 MAT2A,但 MAT2A 抑制剂 3 以其高选择性和效力而著称。 ISM3412 和 IDE397 也显示出对 MAT2A 的强烈抑制,但在各种癌症模型中的选择性特征和功效方面有所不同 .

类似化合物:

- ISM3412

- IDE397

MAT2A 抑制剂 3 以其高选择性、效力以及在癌症研究和治疗中的广泛适用性的独特组合而脱颖而出。

生物活性

MAT2A (methionine adenosyltransferase 2A) inhibitors, particularly MAT2A inhibitor 3, represent a promising therapeutic strategy for targeting cancers with specific genetic vulnerabilities, notably those with deletions in the methylthioadenosine phosphorylase (MTAP) gene. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential clinical implications.

MAT2A is crucial for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in cellular methylation processes. Inhibition of MAT2A leads to decreased SAM levels, which is particularly detrimental to MTAP-deleted cancer cells that rely on methionine metabolism for survival. The following mechanisms have been identified:

- Synthetic Lethality : MAT2A inhibitors exploit the synthetic lethal relationship between MAT2A and MTAP. In cancers with MTAP loss, MAT2A inhibition results in impaired methylation processes, leading to increased DNA damage and cell death .

- Disruption of Methylation Pathways : Inhibition of MAT2A significantly reduces PRMT5 (protein arginine methyltransferase 5) activity due to lowered SAM levels. This reduction leads to splicing defects and accumulation of DNA damage response intermediates .

- Epigenetic Reprogramming : MAT2A influences the transcriptional landscape by modulating histone modifications. Its inhibition can reverse pro-tumorigenic epigenetic changes, promoting differentiation in cancer cells .

Case Studies and Clinical Trials

- Clinical Efficacy : A Phase 1 clinical trial (NCT03435250) demonstrated that AG-270, a potent MAT2A inhibitor, effectively reduced tumor size in MTAP-deleted cancers. Patients exhibited measurable tumor shrinkage alongside molecular responses in circulating tumor DNA (ctDNA) assessments .

- Neuropathy Case Report : A notable case involved a 63-year-old female patient with metastatic lung squamous cell carcinoma who developed demyelinating neuropathy after treatment with a MAT2A inhibitor. This highlights potential off-target effects and the need for careful monitoring during treatment .

Preclinical Studies

- Cell Line Studies : In vitro studies showed that MAT2A inhibition led to significant growth inhibition of MTAP-null cancer cell lines. The reduction in SAM levels correlated with decreased proliferation rates and increased markers of apoptosis .

- Mechanistic Insights : RNA sequencing revealed that MAT2A knockdown resulted in altered expression profiles of genes involved in cell cycle regulation and stemness properties. Specifically, genes associated with c-Myc and E2F were downregulated upon MAT2A inhibition .

Data Table: Summary of Key Findings

属性

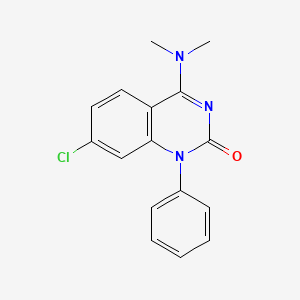

IUPAC Name |

7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLJEYLWRAPHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。